![molecular formula C16H21ClN2O3 B4120418 N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine](/img/structure/B4120418.png)
N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine
説明
N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter in the central nervous system that plays a crucial role in the regulation of anxiety, muscle tone, and sleep. CPP-115 has been extensively researched for its potential therapeutic applications in the treatment of various neurological disorders.
科学的研究の応用
N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. Studies have shown that this compound can increase the levels of GABA in the brain, leading to a reduction in seizure activity and anxiety. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
作用機序
N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to a reduction in seizure activity and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, leading to a reduction in seizure activity and anxiety. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, studies have shown that this compound has a favorable safety profile and does not produce significant side effects.
実験室実験の利点と制限
One of the main advantages of N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine is its high selectivity for GABA transaminase, which minimizes off-target effects. This compound has also been shown to have a favorable safety profile and does not produce significant side effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for research on N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine. One area of interest is the development of more potent and selective GABA transaminase inhibitors. Another potential direction is the investigation of the therapeutic potential of this compound in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Finally, the development of more stable and long-lasting formulations of this compound may improve its clinical utility.
特性
IUPAC Name |
4-(3-chloroanilino)-2-(cyclohexylamino)-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c17-11-5-4-8-13(9-11)19-15(20)10-14(16(21)22)18-12-6-2-1-3-7-12/h4-5,8-9,12,14,18H,1-3,6-7,10H2,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTSCOZIQJABJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。